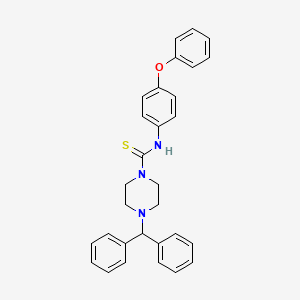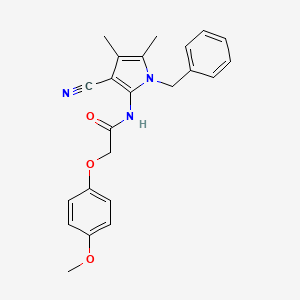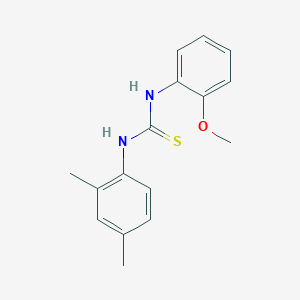![molecular formula C26H29FN2O2 B10862674 11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862674.png)
11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The core structure of the compound can be synthesized using a multi-component reaction involving o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an appropriate aromatic aldehyde. .
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluorobenzoyl chloride and an appropriate base.
Acylation: The final step involves the acylation of the intermediate product with 3-methylbutanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzodiazepines with their molecular targets, such as the GABA_A receptor. It can also serve as a probe to investigate the pharmacokinetics and pharmacodynamics of benzodiazepine derivatives.
Medicine
Medically, this compound has potential applications as an anxiolytic, sedative, or anticonvulsant agent. Its unique structure may offer advantages in terms of efficacy, selectivity, or reduced side effects compared to existing benzodiazepines.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its synthesis and modification can lead to the discovery of novel drugs with improved properties.
作用机制
The mechanism of action of 11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor in the central nervous system. By binding to the benzodiazepine site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the anxiolytic, sedative, and anticonvulsant effects characteristic of benzodiazepines.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness
Compared to these similar compounds, 11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may offer unique advantages in terms of its pharmacokinetic profile, receptor selectivity, or reduced side effects. Its specific structural modifications could lead to improved therapeutic outcomes in certain clinical settings.
属性
分子式 |
C26H29FN2O2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
6-(4-fluorophenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H29FN2O2/c1-16(2)13-23(31)29-21-8-6-5-7-19(21)28-20-14-26(3,4)15-22(30)24(20)25(29)17-9-11-18(27)12-10-17/h5-12,16,25,28H,13-15H2,1-4H3 |
InChI 键 |
WHDIGURMFDURHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dichlorophenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862600.png)
![3-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B10862618.png)
![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862619.png)
![7-(furan-2-ylmethyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10862632.png)
![4-(3-methoxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862635.png)

![11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862642.png)
![16-(furan-2-yl)-14-methyl-4-(2-methylphenyl)-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10862643.png)
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)



![Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10862672.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862676.png)
